molecular formula C20H22N2O6S B11679879 Ethyl 6-methyl-2-[2-(4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-[2-(4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11679879
M. Wt: 418.5 g/mol
InChI Key: MRKAIHUHIIBOKG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-[2-(4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core

Preparation Methods

The synthesis of Ethyl 6-methyl-2-[2-(4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the nitrophenoxy and acetamido groups. Common reagents used in these reactions include ethyl chloroformate, 4-nitrophenol, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 6-methyl-2-[2-(4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-[2-(4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6-methyl-2-[2-(4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O6S/c1-3-27-20(24)18-15-9-4-12(2)10-16(15)29-19(18)21-17(23)11-28-14-7-5-13(6-8-14)22(25)26/h5-8,12H,3-4,9-11H2,1-2H3,(H,21,23)

InChI Key

MRKAIHUHIIBOKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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